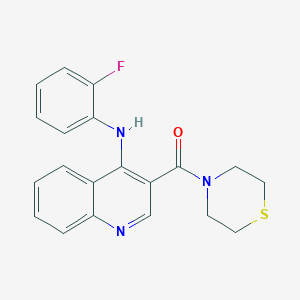

(4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Description

Properties

IUPAC Name |

[4-(2-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3OS/c21-16-6-2-4-8-18(16)23-19-14-5-1-3-7-17(14)22-13-15(19)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIZYXDQRAOIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common approach is the condensation of 2-fluoroaniline with a quinoline derivative under specific conditions to form the intermediate product. This intermediate is then reacted with thiomorpholine and a suitable carbonyl source to yield the final compound. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

(4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of (4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The fluorophenylamino group may enhance binding affinity to certain enzymes or receptors, while the thiomorpholino moiety can modulate the compound’s pharmacokinetic properties. These interactions collectively contribute to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogs with Quinoline Cores

Several quinoline derivatives share structural similarities with the main compound, differing primarily in substituents:

Table 1: Structural Comparison of Quinoline Derivatives

Key Observations :

- The 6-fluoro substitution in both and analogs introduces electron-withdrawing effects, which could enhance metabolic stability compared to non-fluorinated quinolines.

Thiomorpholino vs. Morpholino Derivatives

The replacement of oxygen in morpholino with sulfur in thiomorpholino significantly alters physicochemical properties:

Table 2: Thiomorpholino vs. Morpholino Comparison

*LogP values are estimated based on sulfur’s contribution to lipophilicity.

Key Observations :

- The sulfur atom in thiomorpholino increases logP by ~0.5–1.0 compared to morpholino, enhancing passive diffusion across biological membranes.

Aryl Substituent Variations

Halogen and alkoxy substitutions on the aryl group influence electronic and steric properties:

Table 3: Impact of Aryl Substituents

Key Observations :

Core Structure Variations

Compounds with non-quinoline cores exhibit distinct interaction profiles:

Table 4: Core Structure Comparison

| Compound | Core Structure | Key Interactions | Potential Applications | Reference |

|---|---|---|---|---|

| Main Compound | Quinoline | π-π stacking, intercalation | Kinase inhibitors, antimicrobials | – |

| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone | Thiazole | Hydrogen bonding, dipole interactions | Enzyme inhibitors | |

| (1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone | Triazole | Click chemistry, metal coordination | Anticancer agents |

Key Observations :

- Quinoline’s planar structure facilitates interactions with DNA or ATP-binding pockets, common in kinase targets.

- Thiazole and triazole cores ( and ) offer synthetic versatility but lack the inherent π-stacking capability of quinoline.

Biological Activity

The compound (4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a member of the quinoline derivatives, a class known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 367.4 g/mol. The compound features a quinoline core structure, which is known for its role in various pharmacological activities. The presence of a thiomorpholine ring enhances its potential bioactivity by contributing to its interaction with biological targets.

The biological activity of quinoline derivatives often involves interference with nucleic acid synthesis and enzyme inhibition. Specifically, this compound may exert its effects through:

- DNA Interaction : Quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

- Antimicrobial Activity : The compound has shown promise against various pathogens, potentially through disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of this compound compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 16 | Vancomycin | 1 |

| Escherichia coli | 32 | Ciprofloxacin | 0.5 |

| Candida albicans | 8 | Fluconazole | 0.25 |

These results suggest that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|

| HeLa (Cervical cancer) | 5.0 | Doxorubicin | 0.1 |

| MCF-7 (Breast cancer) | 10.0 | Paclitaxel | 0.05 |

| A549 (Lung cancer) | 7.5 | Cisplatin | 1.0 |

These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various quinoline derivatives, including this compound), against opportunistic pathogens. Results indicated that while some derivatives showed weaker activity than established antibiotics like ketoconazole, this compound demonstrated competitive MIC values against resistant strains.

- Case Study on Cytotoxicity in Cancer Cells : Research involving the treatment of HeLa cells with different concentrations of the compound revealed a dose-dependent response in cell viability assays, indicating significant potential for development as an anticancer therapeutic.

Q & A

Q. Methodological Approach

- Purity validation : Replicate studies using independently synthesized batches analyzed via HPLC () .

- Assay standardization : Compare IC50 values under consistent conditions (e.g., serum-free media, 48h incubation).

- Metabolite screening : Use LC-MS to rule out degradation products (e.g., thiomorpholino oxidation) affecting activity .

What strategies are recommended for studying the reaction mechanism of fluorophenyl-aminoquinoline substitution?

Q. Advanced

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps.

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify electron-deficient quinoline positions () .

- Trapping intermediates : Use low-temperature NMR (-40°C) to isolate and characterize unstable intermediates.

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Q. Methodological Answer

- Core modifications : Replace thiomorpholino with morpholino or piperazine () to assess sulfur’s role in membrane permeability .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) at the 2-fluorophenyl position to enhance target binding () .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity.

What experimental approaches mitigate solubility challenges during in vitro assays?

Q. Basic

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.

- Salt formation : Convert the free base to hydrochloride or acetate salts () .

Q. Advanced

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion and bioavailability.

How does the fluorine atom influence the compound’s electronic properties and bioactivity?

Q. Advanced Analysis

- 19F NMR : Track fluorine’s electronic environment to assess resonance effects () .

- Comparative studies : Synthesize non-fluorinated analogs and compare LogD (octanol-water partitioning) and target binding (SPR assays).

What stability considerations are critical for long-term storage of this compound?

Q. Methodological Guidance

- Light sensitivity : Store in amber vials under argon ( recommends inert conditions for fluorinated compounds) .

- Temperature : Maintain at -20°C to prevent thiomorpholino oxidation.

- Lyophilization : For aqueous solutions, lyophilize with trehalose to stabilize the quinoline core.

How can researchers resolve discrepancies in reported NMR chemical shifts for analogous compounds?

Q. Advanced

- Solvent effects : Compare spectra in CDCl3 vs. DMSO-d6 ( uses CDCl3, which minimizes hydrogen bonding) .

- Dynamic effects : Conduct variable-temperature NMR to identify conformational exchange broadening signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.